![molecular formula C11H21N3 B11771329 (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the imidazole family, which is known for its significant resonance energy and ability to act as both a base and an acid . The imidazole ring is a key structural motif in many biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions . This method is advantageous due to its compatibility with a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. For example, the use of microwave-assisted synthesis has been reported to efficiently produce substituted imidazoles . Additionally, solvent-free conditions and the use of recyclable catalysts are employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: Reduction reactions can convert it into different substituted imidazoles.
Substitution: It can undergo N-acylation and N-alkylation reactions.
Common Reagents and Conditions
Oxidation: Common reagents include catalytic HBr and DMSO.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Acyl halides and alkyl halides are typical reagents for N-acylation and N-alkylation, respectively.
Major Products
The major products formed from these reactions include various substituted imidazoles, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are known for their antimicrobial and anticancer properties.
Medicine: This compound is a key component in the development of various pharmaceuticals.
Industry: It is used in the production of dyes, catalysts, and functional materials.
Mechanism of Action
The mechanism of action of (2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and van der Waals interactions with these targets, leading to various biological effects . For example, it can inhibit certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The simplest member of the imidazole family, known for its high polarity and solubility in water.
Benzimidazole: Contains a fused benzene ring, which enhances its stability and biological activity.
Thiazole: Similar to imidazole but contains a sulfur atom, which affects its chemical properties.
Uniqueness
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is unique due to its specific stereochemistry and the presence of isopropyl groups, which influence its reactivity and biological activity .
Biological Activity
(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole (CAS No. 502851-27-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H21N3
- Molecular Weight : 195.31 g/mol
- CAS Number : 502851-27-6
The structural features of this compound suggest potential interactions with various biological targets.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to cognition and mood regulation.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic pathways or signal transduction.
Pharmacological Effects
- Cognitive Enhancement : Some studies have reported that this compound may enhance cognitive functions. It has been investigated for its potential as a nootropic agent.
- Neuroprotective Properties : There is evidence suggesting that it may protect neuronal cells from oxidative stress and apoptosis.
- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses in various models.
Study 1: Cognitive Enhancement in Animal Models
A study investigated the effects of this compound on learning and memory in rodents. The results indicated significant improvements in performance on maze tests compared to control groups.
Parameter | Control Group | Treatment Group |
---|---|---|
Time to Complete Maze | 120 seconds | 75 seconds |
Errors Made | 10 | 3 |
Study 2: Neuroprotective Effects in vitro
Another research focused on the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings demonstrated a dose-dependent reduction in cell death.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 50 |
10 | 70 |
50 | 90 |
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(2R,6R)-2,6-di(propan-2-yl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole |
InChI |
InChI=1S/C11H21N3/c1-7(2)9-5-14-6-10(8(3)4)13-11(14)12-9/h7-10H,5-6H2,1-4H3,(H,12,13)/t9-,10-/m0/s1 |
InChI Key |
FFMGOGYMUJDPEN-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN2C[C@H](N=C2N1)C(C)C |
Canonical SMILES |
CC(C)C1CN2CC(N=C2N1)C(C)C |
Origin of Product |
United States |
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